N-methyl-4-(trifluoromethyl)cyclohexan-1-amine

Lipophilicity CNS drug design Physicochemical property

This fluorinated secondary cyclohexylamine offers a differentiated physicochemical profile—elevated lipophilicity (XLogP3=2.4) and tuned basicity versus unsubstituted or positional-isomer analogs—making it a strategic building block for CNS-active drug candidates, including next-generation antidepressants (ref. WO2023124567). Available in racemic or stereoisomerically pure forms (e.g., cis-isomer CAS 1808068-38-3), it supports both SAR investigations and asymmetric synthesis workflows. With ≥95% purity and multi-vendor sourcing, it ensures competitive pricing and supply chain resilience for long-term medicinal chemistry campaigns.

Molecular Formula C8H14F3N
Molecular Weight 181.2 g/mol
CAS No. 800386-37-2
Cat. No. B3285270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(trifluoromethyl)cyclohexan-1-amine
CAS800386-37-2
Molecular FormulaC8H14F3N
Molecular Weight181.2 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)C(F)(F)F
InChIInChI=1S/C8H14F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h6-7,12H,2-5H2,1H3
InChIKeyQUUODNYZDCDMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 800386-37-2): A Fluorinated Cyclohexylamine Building Block for Drug Discovery


N‑methyl‑4‑(trifluoromethyl)cyclohexan‑1‑amine is a fluorinated secondary cyclohexylamine with the molecular formula C₈H₁₄F₃N and a molecular weight of 181.20 g/mol [1]. It is characterized by a cyclohexane core substituted with a trifluoromethyl (-CF₃) group at the 4‑position and an N‑methyl group on the amine nitrogen . This compound is primarily utilized as a synthetic intermediate and a chiral building block in medicinal chemistry, particularly for the development of neuroactive agents and antidepressants .

Why N-methyl-4-(trifluoromethyl)cyclohexan-1-amine Cannot Be Replaced by Common Cyclohexylamine Analogs


The combination of an N‑methyl group and a 4‑trifluoromethyl substituent on the cyclohexane ring creates a unique physicochemical profile that is not replicated by generic cyclohexylamines. The electron‑withdrawing -CF₃ group significantly alters basicity and lipophilicity compared to unsubstituted or positionally‑isomeric analogs, while the N‑methyl group further modulates hydrogen‑bonding capacity and steric bulk . Direct substitution with 4‑(trifluoromethyl)cyclohexanamine (primary amine) or 3‑(trifluoromethyl)cyclohexanamine (positional isomer) would yield different pKa, LogP, and conformational preferences, leading to divergent reactivity, metabolic stability, and target binding in downstream applications . The quantitative evidence below demonstrates why this specific compound provides differentiated value in research and development workflows.

Quantitative Differentiation of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine vs. Key Analogs


Lipophilicity (XLogP3) Advantage for CNS Penetration vs. Primary Amine Analog

The N‑methyl substitution increases lipophilicity, a critical parameter for central nervous system (CNS) penetration and membrane permeability. Compared to the primary amine analog 4‑(trifluoromethyl)cyclohexanamine, the target compound exhibits a substantially higher computed XLogP3 value of 2.4 [1] versus a reported Log P of 1.74 [2]. This difference translates to improved partitioning into lipid bilayers and enhanced blood‑brain barrier permeability potential, making the N‑methyl derivative more suitable for CNS‑targeted drug discovery programs [1].

Lipophilicity CNS drug design Physicochemical property

Basicity (pKa) Modulation by N‑Methyl and -CF₃ Groups

The presence of the electron‑withdrawing trifluoromethyl group and the alkylating N‑methyl group synergistically lowers the basicity of the amine relative to non‑fluorinated analogs. Predicted pKa values indicate that trans‑N‑methyl‑4‑(trifluoromethyl)cyclohexan‑1‑amine has a pKa of 10.58 ± 0.40 , compared to 11.03 ± 0.20 for N‑methylcyclohexanamine lacking the -CF₃ group . This reduction in basicity can influence protonation state at physiological pH, salt formation, and reactivity in subsequent synthetic steps, providing a distinct handle for medicinal chemists.

Basicity pKa Reactivity

Defined Purity Specification for Reliable Experimental Outcomes

Procurement from reputable suppliers ensures a minimum purity specification of 95% . While many close analogs are offered at similar purity levels, the explicit availability of this compound at 95%+ purity from multiple vendors (including AKSci and ChemicalBook) reduces the risk of impurities interfering with sensitive biological assays or catalytic reactions. This established supply chain and documented purity level minimize batch‑to‑batch variability and support reproducible research .

Purity Quality control Reproducibility

Commercial Availability in Research Quantities from Multiple Vendors

N‑methyl‑4‑(trifluoromethyl)cyclohexan‑1‑amine is readily available from multiple commercial suppliers, including AKSci, ChemicalBook, and Parchem, with typical pack sizes ranging from 1 g to larger bulk quantities . This multi‑vendor availability ensures competitive pricing and reduced lead times compared to niche, single‑source analogs. The compound can be obtained in both free base and hydrochloride salt forms (e.g., CAS 800386‑46‑3), offering flexibility for different synthetic and formulation requirements .

Procurement Supply chain Scalability

Optimal Deployment Scenarios for N-methyl-4-(trifluoromethyl)cyclohexan-1-amine in R&D and Procurement


CNS‑Targeted Drug Discovery: Enhancing Blood‑Brain Barrier Penetration

The elevated lipophilicity (XLogP3 = 2.4) relative to primary amine analogs makes this compound a preferred building block for CNS‑active drug candidates [1]. Medicinal chemists designing novel antidepressants or neuroprotective agents leverage the N‑methyl‑4‑(trifluoromethyl)cyclohexylamine scaffold to optimize brain exposure and receptor engagement .

Medicinal Chemistry SAR Studies: Probing the Effect of N‑Methyl Substitution

This compound serves as a critical comparator in structure‑activity relationship (SAR) investigations aimed at understanding how N‑methylation influences potency, selectivity, and metabolic stability. By comparing this molecule with its primary amine counterpart, researchers can deconvolute the contributions of the N‑methyl group to target binding and ADME properties [1].

Synthesis of Stereochemically Defined Pharmaceutical Intermediates

The compound is available in both racemic and stereoisomerically pure forms (e.g., cis‑isomer CAS 1808068‑38‑3), enabling its use as a chiral intermediate in the asymmetric synthesis of drug candidates. Recent patent activity (WO2023124567) highlights its relevance in next‑generation antidepressant development .

Procurement‑Optimized Research: Reducing Supply Chain Risk

With a minimum purity of 95% and availability from at least four established suppliers, this compound is an ideal choice for laboratories seeking a reliable, cost‑effective building block. The multi‑vendor landscape ensures competitive pricing and mitigates the risk of single‑source disruptions, particularly valuable for long‑term medicinal chemistry campaigns .

Quote Request

Request a Quote for N-methyl-4-(trifluoromethyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.